Difelikefalin

Descripción general

Descripción

Difelikefalin, vendido bajo la marca Korsuva, es un péptido sintético que actúa como un agonista altamente selectivo del receptor opioide kappa. Se utiliza principalmente para el tratamiento del prurito (picazón) de moderado a severo asociado con la enfermedad renal crónica en pacientes que se someten a hemodiálisis . Este compuesto fue desarrollado por Cara Therapeutics y recibió la aprobación de la FDA en agosto de 2021 .

Métodos De Preparación

Difelikefalin se sintetiza utilizando ácido amino piperidina como materia prima. La síntesis implica la unión del ácido amino piperidina a un análogo de D-lisina totalmente protegido en condiciones estándar de acoplamiento de péptidos EDCI/HOBt, lo que da como resultado un dipéptido totalmente protegido . La producción industrial de this compound implica condiciones estériles, filtración estéril y pruebas de endotoxinas antes de la dosificación .

Análisis De Reacciones Químicas

Difelikefalin se somete a un metabolismo mínimo en el cuerpo, con el compuesto parental representando más del 99% de la circulación sistémica . Se excreta principalmente sin cambios a través de la bilis y la orina . El compuesto no se somete a reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas .

Aplicaciones Científicas De Investigación

Treatment of Chronic Kidney Disease-Associated Pruritus (CKD-aP)

Chronic kidney disease often leads to CKD-aP, significantly impacting patients' quality of life. Difelikefalin has been approved in the United States and Europe for treating moderate-to-severe CKD-aP in hemodialysis patients. Clinical trials have demonstrated its effectiveness in reducing itch intensity and improving quality of life measures.

- KALM-1 and KALM-2 Trials : These pivotal phase 3 trials evaluated this compound's efficacy in hemodialysis patients. Results indicated that 51.9% of patients receiving this compound achieved a clinically meaningful reduction in itch intensity compared to 30.9% in the placebo group (P<0.001) after 12 weeks . Furthermore, significant improvements were observed in itch-related quality of life, measured by scales such as the 5-D itch scale and Skindex-10 .

| Trial Name | Patient Population | Treatment Duration | Primary Outcome | Results |

|---|---|---|---|---|

| KALM-1 | Hemodialysis patients with CKD-aP | 12 weeks | Reduction in itch intensity | 51.9% vs. 30.9% (dif vs placebo) |

| KALM-2 | Hemodialysis patients with CKD-aP | 12 weeks | Quality of life improvement | Significant improvement in QoL scores |

Potential Use in Other Pruritic Conditions

Beyond CKD-aP, this compound is being investigated for other pruritic conditions, such as notalgia paresthetica—a neuropathic itch disorder lacking approved treatments.

- KOMFORT Phase 2 Trial : This trial assessed oral this compound's efficacy for notalgia paresthetica. Results showed that 41% of patients achieved a ≥4-point improvement on the Worst Itching Intensity Numerical Rating Scale compared to 18% in the placebo group (P=0.007) . This suggests potential for broader applications in managing various pruritic disorders.

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. Common adverse events reported include mild to moderate symptoms such as somnolence, dizziness, and nausea . Importantly, no serious treatment-related adverse events were reported during clinical trials, reinforcing its potential as a safer alternative to traditional opioid therapies.

Case Studies and Real-World Effectiveness

Recent real-world studies have further validated the effectiveness of this compound outside controlled trial settings. For instance, an open-label study involving hemodialysis patients reported that 74% experienced clinically meaningful reductions in itch intensity after treatment . These findings underscore this compound's role as an essential therapeutic option for managing pruritus in chronic kidney disease.

Mecanismo De Acción

Difelikefalin ejerce sus efectos al activar selectivamente los receptores opioides kappa, que están involucrados en la inhibición de las señales de dolor y picazón . La activación de estos receptores en las terminaciones nerviosas periféricas inhibe los canales iónicos responsables de la actividad nerviosa aferente, reduciendo la transmisión de las señales de dolor . Además, la activación de los receptores opioides kappa en las células del sistema inmunitario reduce la liberación de mediadores proinflamatorios, contribuyendo aún más a sus efectos analgésicos y antipruriginosos .

Comparación Con Compuestos Similares

Difelikefalin es único en su alta selectividad para los receptores opioides kappa y su mínima penetración en el sistema nervioso central, lo que reduce el riesgo de efectos secundarios relacionados con los opioides centrales . Compuestos similares incluyen otros agonistas del receptor opioide kappa como nalfurafina y asimadolina . La restricción periférica y la alta selectividad de this compound lo hacen particularmente eficaz para tratar el prurito sin efectos secundarios centrales significativos .

Actividad Biológica

Difelikefalin, a synthetic D-amino acid peptide, is primarily recognized for its potent activity as a selective agonist of the kappa opioid receptor (KOR). This compound has garnered attention for its therapeutic potential in treating chronic kidney disease-associated pruritus (CKD-aP), particularly in patients undergoing hemodialysis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profiles based on diverse research studies.

This compound selectively binds to KORs, exhibiting high potency and full agonist activity without significant effects on mu opioid receptors (MORs) or delta opioid receptors (DORs) . This selectivity is crucial as it minimizes the risk of central nervous system (CNS) penetration and potential abuse associated with traditional opioids. Studies indicate that this compound does not penetrate the brain significantly, which further supports its profile as a safer alternative for managing pruritus without central side effects .

Physiochemical Characteristics

The compound's hydrophilic nature and high polar surface area limit passive diffusion across biological membranes, thereby restricting its CNS effects . The pharmacokinetic profile shows that even at therapeutic doses, this compound remains largely peripheral, making it less likely to induce systemic opioid-related side effects.

Key Clinical Trials

This compound has been evaluated through several pivotal clinical trials focused on its efficacy in reducing pruritus in patients with CKD. Two major phase III trials, KALM-1 and KALM-2, assessed the drug's effectiveness in patients undergoing hemodialysis:

- KALM-1 Results : In this trial, 52% of patients receiving this compound showed a significant improvement in their Worst Itching Intensity Numeric Rating Scale (WI-NRS) score by at least 3 points compared to 31% in the placebo group (odds ratio: 2.72; P < 0.001) .

- KALM-2 Results : Similarly, 50% of this compound-treated patients achieved a ≥3-point improvement on the WI-NRS compared to 37% in the placebo group (odds ratio: 1.61; P < 0.001) .

Summary of Findings from Trials

| Trial Name | Treatment Group | Improvement in WI-NRS (%) | Odds Ratio | P-value |

|---|---|---|---|---|

| KALM-1 | This compound | 52 | 2.72 | <0.001 |

| KALM-2 | This compound | 50 | 1.61 | <0.001 |

These results underscore this compound's efficacy in alleviating pruritus among CKD patients.

Adverse Events

While this compound is generally well-tolerated, clinical trials have reported some treatment-emergent adverse events including dizziness, constipation, diarrhea, and fatigue . Importantly, these events were not associated with severe complications or increased mortality risk compared to placebo .

Case Studies

Real-world applications of this compound have also demonstrated promising outcomes:

- Case Study 1 : A 58-year-old male with gabapentin-resistant CKD-aP experienced immediate relief after starting this compound at 0.5 mcg/kg during hemodialysis sessions. After four months of treatment, his WI-NRS improved from 10 to 0 .

- Case Study 2 : An 81-year-old female patient showed significant improvement from a WI-NRS of 6 to 0 after three months on this compound therapy .

These cases illustrate the drug's potential effectiveness across diverse patient demographics.

Propiedades

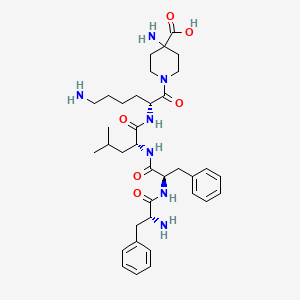

IUPAC Name |

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032896 | |

| Record name | Difelikefalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Difelikefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life. | |

| Record name | Difelikefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1024828-77-0 | |

| Record name | Difelikefalin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difelikefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difelikefalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFELIKEFALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.